molecular formula C26H27F3N4O4S B10836877 N-(4-((1R,3R,4S,5S)-3-amino-4-(2-hydroxyethylsulfonyl)-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide

N-(4-((1R,3R,4S,5S)-3-amino-4-(2-hydroxyethylsulfonyl)-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide

Cat. No.: B10836877
M. Wt: 548.6 g/mol
InChI Key: XQMOXTIXSKOQJT-LCNIEQOASA-N
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Description

The compound identified as “US8987457, 15” is a ring-substituted N-pyridinyl amide. This compound is known for its role as a kinase inhibitor, specifically targeting PIM kinases. PIM kinases are a group of serine/threonine kinases involved in various cellular processes, including cell growth, survival, and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ring-substituted N-pyridinyl amides typically involves the reaction of an appropriate pyridine derivative with an amide-forming reagent. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the pyridine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

The compound “US8987457, 15” undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated amines. Substitution reactions can produce a variety of substituted pyridines depending on the nucleophile or electrophile used .

Scientific Research Applications

The compound “US8987457, 15” has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting PIM kinases. PIM kinases are involved in regulating cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding sites of PIM kinases, and the pathways involved include the PI3K/AKT and JAK/STAT signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “US8987457, 15” lies in its specific substitution pattern on the pyridine ring, which confers distinct binding properties and selectivity for PIM kinases. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C26H27F3N4O4S

Molecular Weight

548.6 g/mol

IUPAC Name

N-[4-[(1R,3R,4S,5S)-3-amino-4-(2-hydroxyethylsulfonyl)-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C26H27F3N4O4S/c1-14-11-15(12-20(30)25(14)38(36,37)10-9-34)16-7-8-31-13-22(16)33-26(35)21-6-5-19(29)24(32-21)23-17(27)3-2-4-18(23)28/h2-8,13-15,20,25,34H,9-12,30H2,1H3,(H,33,35)/t14-,15+,20+,25-/m0/s1

InChI Key

XQMOXTIXSKOQJT-LCNIEQOASA-N

Isomeric SMILES

C[C@H]1C[C@H](C[C@H]([C@H]1S(=O)(=O)CCO)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F

Canonical SMILES

CC1CC(CC(C1S(=O)(=O)CCO)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F

Origin of Product

United States

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